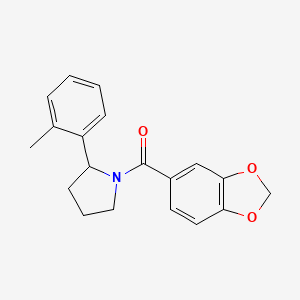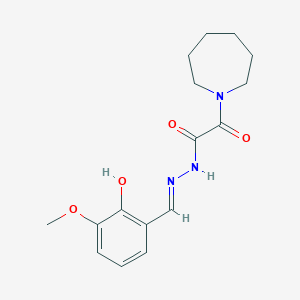![molecular formula C20H33N3O3 B6123586 1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)
1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol, commonly known as EMD 57033, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective β2-adrenoceptor agonist, which means that it can stimulate certain receptors in the body to produce specific physiological effects.
Applications De Recherche Scientifique
EMD 57033 has been used in a variety of scientific research applications. One area of interest is in the study of β2-adrenoceptor signaling pathways. EMD 57033 can selectively activate β2-adrenoceptors, which can lead to the activation of downstream signaling pathways. This can be useful in understanding the physiological effects of β2-adrenoceptor activation and in developing new therapeutic agents that target these receptors.
Another area of interest is in the study of the cardiovascular system. EMD 57033 has been shown to have vasodilatory effects, which can be useful in the treatment of hypertension and other cardiovascular diseases. Additionally, EMD 57033 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as asthma.
Mécanisme D'action
EMD 57033 acts as a selective β2-adrenoceptor agonist. When EMD 57033 binds to β2-adrenoceptors, it activates downstream signaling pathways that lead to the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can phosphorylate a variety of proteins and lead to specific physiological effects.
Biochemical and Physiological Effects
EMD 57033 has a variety of biochemical and physiological effects. As a β2-adrenoceptor agonist, it can stimulate the production of cAMP and activate PKA. This can lead to the relaxation of smooth muscle, vasodilation, and other physiological effects. Additionally, EMD 57033 has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
EMD 57033 has several advantages for use in lab experiments. It is a highly selective β2-adrenoceptor agonist, which means that it can produce specific physiological effects without activating other receptors. Additionally, EMD 57033 has been extensively studied and its mechanism of action is well understood.
However, there are also some limitations to using EMD 57033 in lab experiments. It has a relatively short half-life, which means that its effects may be transient. Additionally, EMD 57033 may not be suitable for use in certain experimental systems, such as those that require long-term treatment or in vivo studies.
Orientations Futures
There are several future directions for research on EMD 57033. One area of interest is in the development of new therapeutic agents that target β2-adrenoceptors. EMD 57033 can be used as a tool compound in the development of these agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EMD 57033 and its potential use in the treatment of cardiovascular and inflammatory diseases.
Conclusion
In conclusion, EMD 57033 is a selective β2-adrenoceptor agonist that has been extensively studied for its potential use in scientific research. Its synthesis method has been optimized to produce high yields of pure EMD 57033. EMD 57033 has a variety of scientific research applications, including the study of β2-adrenoceptor signaling pathways and the cardiovascular system. Its mechanism of action is well understood and it has several advantages for use in lab experiments. However, there are also some limitations to using EMD 57033 in lab experiments. Further research is needed to fully understand the potential uses of EMD 57033 in the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis method for EMD 57033 involves several steps. First, 4-morpholinylmethyl-3-nitrophenol is reacted with 1-(4-ethylpiperazin-1-yl)propan-2-ol to yield the corresponding amine. This amine is then reacted with 3-chlorophenoxyacetic acid to produce the final product, EMD 57033. The synthesis process has been optimized to produce high yields of pure EMD 57033.
Propriétés
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[3-(morpholin-4-ylmethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-2-21-6-8-22(9-7-21)16-19(24)17-26-20-5-3-4-18(14-20)15-23-10-12-25-13-11-23/h3-5,14,19,24H,2,6-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBLXUAQPYPJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6123517.png)
![methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)

![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6123545.png)
![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
![N-(3,4-dimethylphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123563.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
![2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)

![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)